molecular formula C9H12F3NO4 B2874937 Methyl 4-amino-4-methylpent-2-ynoate;2,2,2-trifluoroacetic acid CAS No. 2445793-29-1

Methyl 4-amino-4-methylpent-2-ynoate;2,2,2-trifluoroacetic acid

Cat. No.: B2874937
CAS No.: 2445793-29-1
M. Wt: 255.193
InChI Key: LSGHCLKKUSKNLO-UHFFFAOYSA-N
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Description

Methyl 4-amino-4-methylpent-2-ynoate;2,2,2-trifluoroacetic acid is a compound with the molecular formula C7H11NO2.C2HF3O2 and a molecular weight of 255.19 g/mol . This compound is known for its unique structure, which includes both an amino group and a trifluoroacetate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-4-methylpent-2-ynoate;2,2,2-trifluoroacetic acid typically involves the esterification of 4-amino-4-methylpent-2-ynoic acid with methanol in the presence of an acid catalyst, followed by the addition of trifluoroacetic acid to form the final product . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-4-methylpent-2-ynoate;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoroacetate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoroacetate group.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-4-methylpent-2-ynoate;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-4-methylpent-2-ynoate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoroacetate group can enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-4-methylpent-2-ynoate;2,2,2-trifluoroacetic acid is unique due to the presence of both an amino group and a trifluoroacetate group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-amino-4-methylpent-2-ynoate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.C2HF3O2/c1-7(2,8)5-4-6(9)10-3;3-2(4,5)1(6)7/h8H2,1-3H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGHCLKKUSKNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC(=O)OC)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445793-29-1
Record name methyl 4-amino-4-methylpent-2-ynoate; trifluoroacetic acid
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